5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine is a nitrogen-containing heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7 and an amino group at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling diverse biological interactions.
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C8H10N4/c1-5-8(9)6(2)12-7(11-5)3-4-10-12/h3-4H,9H2,1-2H3 |
InChI Key |
PNSCXSIYZHHAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=NN12)C)N |
Origin of Product |
United States |
Preparation Methods
Isomerization of 4-Imino Intermediates
Compound 2 (4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine) undergoes Dimroth rearrangement in dioxane with piperidine to yield 4-hydrazino derivatives. For 5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-amine, this method involves:
-
Synthesizing 4-imino-5,7-dimethylpyrazolo[1,5-a]pyrimidine via condensation of methyl-substituted 1,3-diketones with 5-aminopyrazoles.
-
Rearrangement under basic conditions to install the 6-amine group.
Critical Parameters :
Analytical Validation :
Post-Synthetic Functionalization Strategies
Reductive Amination of Ketone Precursors
6-Keto intermediates (e.g., 5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-one) are converted to amines via Leuckart reaction with ammonium formate and formic acid.
Procedure :
-
Reagents : Ammonium formate (5 equiv), formic acid (excess).
-
Conditions : 160°C, 8 hours.
Advantage : Avoids harsh reducing agents, preserving methyl substituents.
Catalytic Hydrogenation
Nitro groups at C6 are reduced using H₂/Pd-C in ethanol:
Limitation : Requires prior nitration at C6, which may necessitate protective group strategies for methylated positions.
Comparative Analysis of Synthetic Routes
Insights :
-
Cyclocondensation offers high scalability but requires corrosive acids.
-
Dimroth rearrangement provides excellent yields but limited to lab applications.
-
Catalytic hydrogenation ensures high purity but demands nitro precursors.
Spectral Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a recent study synthesized a series of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines and evaluated their anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that while some compounds exhibited promising growth inhibition, others did not show significant activity compared to established anticancer drugs like YM155 and menadione .
Antimicrobial Properties
Research has demonstrated that 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives possess notable antimicrobial properties. In vitro studies revealed that specific compounds within this class exhibited high efficacy against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were determined through standard disk diffusion methods .
Enzyme Inhibition
Another significant application of pyrazolo[1,5-a]pyrimidines is their role as enzyme inhibitors. Molecular docking studies have shown that certain derivatives can inhibit critical enzymes such as 14-alpha demethylase and transpeptidase. This suggests potential therapeutic roles in treating diseases where these enzymes play a crucial part .
Synthesis and Functionalization
The synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-amine has evolved significantly over the years. Recent methodologies include copper-catalyzed reactions that facilitate the formation of diverse derivatives with high yields. For example, a microwave-assisted synthesis method was developed that allowed for the rapid production of triazole-linked glycohybrids from 7-O-propargylated pyrazolo[1,5-a]pyrimidines .
Case Studies
Case Study 1: Anticancer Screening
In a systematic screening of synthesized pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity against MDA-MB-231 cells, several compounds were evaluated using the MTT assay. The study aimed to identify compounds with significant growth inhibitory effects. The findings indicated that while some derivatives showed promise, further modifications might enhance their efficacy .
Case Study 2: Antimicrobial Activity Assessment
A detailed assessment of the antimicrobial activity of various pyrazolo[1,5-a]pyrimidine derivatives was conducted against standard microbial strains. The study reported MIC values for each compound tested and compared their effectiveness to standard antibiotics. Notably, certain derivatives demonstrated superior antibacterial activity compared to traditional treatments .
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding sites of these enzymes, it inhibits their activity, thereby disrupting cellular signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position and Electronic Effects: The 6-amino group in the target compound contrasts with 6-bromo () or 6-fluorobenzyl () substituents in analogs. Carboxamide at Position 3 () enhances hydrogen-bonding capacity, which may improve target binding compared to the unsubstituted core of the target compound.
- Impact on Physicochemical Properties: The aminomethyl derivative () forms a dihydrochloride salt, improving aqueous solubility, whereas the ethyl carboxylate analog () exhibits higher lipophilicity (XLogP3 = 3.4), favoring membrane permeability . Halogenated analogs (e.g., 6-bromo in ) may exhibit prolonged metabolic half-lives due to reduced oxidative degradation .
Biological Activity
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazolo-pyrimidine core structure. The presence of methyl groups at the 5 and 7 positions contributes to its chemical stability and biological activity. Its molecular formula is C_8H_10N_4, with a molecular weight of approximately 178.20 g/mol.
Antitumor Activity
Research indicates that pyrazolo derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures effectively inhibit key cancer-related pathways such as BRAF(V600E) and EGFR, which are critical in various cancers including melanoma and lung cancer .
Table 1: Summary of Antitumor Activity
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | BRAF(V600E) | Inhibitory | |
| Other Pyrazole Derivatives | EGFR | Inhibitory |
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX) and reducing the production of pro-inflammatory cytokines . This mechanism suggests potential therapeutic use in conditions like arthritis and other inflammatory diseases.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Studies have reported that pyrazole derivatives can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Table 2: Antimicrobial Activity Data
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound may inhibit various kinases involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It can alter signaling cascades that lead to inflammation or tumor growth.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties that can protect cells from oxidative stress .
Case Studies
A notable case study involved the evaluation of the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that treatment with this compound resulted in significant cytotoxicity compared to untreated controls. Furthermore, when combined with doxorubicin, a standard chemotherapeutic agent, the compound exhibited a synergistic effect that enhanced overall efficacy against resistant cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine?
Answer: The compound is synthesized via cyclization of precursors such as 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate under basic conditions (e.g., refluxing in ethanol/methanol). Multi-step reactions involving 1,3-dicarbonyl compounds or hydrazine hydrate with enamines are also effective. For example, hydrazine hydrate reacts with enamines to yield aminopyrazoles, which can undergo cyclization to form the pyrazolo[1,5-a]pyrimidine core .
Key Reaction Parameters:
- Solvent: Polar solvents (ethanol, methanol) enhance cyclization efficiency.
- Catalysts: Bases like NaOH or KOH improve reaction kinetics.
- Temperature: Reflux conditions (70–90°C) are typically required.
Q. What spectroscopic and analytical methods confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy: H and C NMR identify methyl groups at positions 5 and 7, the pyrimidine amine proton, and fused ring connectivity .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular formula (CHN) and fragmentation patterns.
- X-ray Diffraction: Resolves crystal packing and bond angles, particularly for substituent orientation .
Q. How do reaction conditions influence yield and purity in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- Temperature Control: Elevated temperatures (>80°C) accelerate cyclization but may promote side reactions (e.g., oxidation).
- pH Modulation: Basic conditions (pH 9–11) favor enolate formation, critical for ring closure .
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but require careful drying to avoid hydrolysis .
Optimization Strategy:
Use a factorial design to test variables (temperature, solvent, catalyst) and monitor purity via HPLC.
Advanced Research Questions
Q. What biological targets and mechanisms are associated with this compound?
Answer: The compound’s fused heterocyclic structure enables interactions with:
- Enzyme Binding Pockets: Pyrazolo-pyrimidines inhibit kinases (e.g., CDK2) by competing with ATP binding .
- DNA Intercalation: Planar aromatic systems may disrupt DNA replication in cancer cells .
- Antimicrobial Activity: Methyl groups enhance lipophilicity, improving membrane penetration against Gram-positive bacteria .
Mechanistic Study Tools:
- Molecular Docking: Predict binding affinity with target proteins (e.g., using AutoDock Vina).
- Enzyme Assays: Measure IC values for kinase inhibition .
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Answer: Discrepancies often arise from:
- Structural Variability: Substituent position (e.g., 5-CH vs. 7-CH) alters steric and electronic profiles .
- Assay Conditions: Varying pH, solvent (DMSO vs. water), or cell lines impact activity .
Resolution Strategy:
- Comparative Studies: Test derivatives under standardized conditions (e.g., MTT assay in HeLa cells).
- Meta-Analysis: Aggregate data from PubChem and crystallographic databases to identify structure-activity trends .
Q. How to design stability studies for this compound under experimental conditions?
Answer:
- Thermal Stability: Use TGA/DSC to assess decomposition temperatures (>200°C typical for pyrimidines) .
- Photodegradation: Expose to UV light (254 nm) and monitor via HPLC for byproduct formation.
- Hydrolytic Stability: Test in buffers (pH 3–10) at 37°C; pyrimidine amines are prone to hydrolysis under acidic conditions .
Safety Note:
Always use P95 respirators and fume hoods to mitigate inhalation risks during handling .
Q. What computational methods support reaction optimization for pyrazolo[1,5-a]pyrimidine synthesis?
Answer:
- Quantum Chemical Calculations: Predict transition states and intermediates using Gaussian or ORCA .
- Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst combinations .
Case Study:
ICReDD’s workflow integrates computation, informatics, and experimentation to reduce trial-and-error in reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
